

Application Notes and Protocols for the Detection of Endothall by Gas Chromatography

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These application notes provide detailed methodologies for the detection and quantification of the herbicide **Endothall** in water samples using gas chromatography (GC). The protocols are intended for researchers, scientists, and professionals in drug development and environmental monitoring.

Introduction

Endothall is a selective contact herbicide used to control aquatic and terrestrial weeds.[1][2][3] Due to its potential health risks, including liver and kidney damage with prolonged exposure, regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established maximum contaminant levels (MCL) for **Endothall** in drinking water.[2][4] Consequently, sensitive and reliable analytical methods for its detection are crucial. Gas chromatography, coupled with appropriate derivatization and detection techniques, offers a robust platform for the analysis of **Endothall**.

This document outlines two primary GC-based methods for **Endothall** analysis:

- Method 1: Aqueous derivatization with pentafluorophenylhydrazine (PFPH) followed by GC
 with an electron capture detector (GC-ECD). This method is detailed in EPA Method 548.
- Method 2: Methylation to form the dimethyl ester of Endothall, followed by analysis using GC with a mass spectrometer (GC-MS) or a flame ionization detector (GC-FID). This is outlined in EPA Method 548.1.[5][6][7][8]



Data Presentation

The following tables summarize the quantitative data associated with the described GC methods for **Endothall** detection.

Table 1: Method Detection Limits (MDL)

Method	Analyte	MDL (µg/L)	Detector	Reference
EPA Method 548	Endothall-PFPH derivative	See Table 1 in source	ECD	[9][10]
EPA Method 548.1	Endothall dimethyl ester	1.79	GC/MS	[11]
EPA Method 548.1	Endothall dimethyl ester	0.7	FID	[11]

Note: The MDL for EPA Method 548 is stated to be listed in Table 1 of the source document, but a specific value is not provided in the immediate search results. The MDL for a specific sample may vary depending on the sample matrix.[9][10]

Table 2: Recovery Data

Method	Spiked Concentration	Recovery (%)	Standard Deviation (%)	Reference
EPA Method 548.1	47.6 μg/mL	95.2%	2.7%	[2]
EPA Method 548.1	49.3 μg/mL	98.6%	2.7%	[2]
EPA Method 548.1	48.0 μg/mL	96.0%	2.7%	[2]

Experimental Protocols



This method involves the derivatization of **Endothall** with pentafluorophenylhydrazine (PFPH) in an aqueous matrix, followed by solid-phase extraction and analysis by GC-ECD.

- 1. Sample Preparation and Derivatization:
- Place a 5.0 mL water sample into a Kuderna-Danish (K-D) tube.
- Reduce the sample volume to less than 0.5 mL using a heating block.
- Add 4 mL of glacial acetic acid and 200 mg of sodium acetate to the K-D tube.
- Add 1 mL of a 4 mg/mL solution of PFPH in glacial acetic acid.
- Heat the mixture at 150°C for 90 minutes.[9][10]
- 2. Extraction:
- After cooling, dilute the reaction mixture with reagent water to a total volume of 40-45 mL.[9]
- Pass the diluted sample through a solid sorbent cartridge at a rate of 5-6 mL per minute.
- Wash the cartridge with 5 mL of reagent water.
- Elute the derivative with two 2 mL aliquots of methyl-tert-butyl ether (MTBE).[9]
- Combine the eluates and dilute to 5 mL with MTBE.[9]
- 3. GC-ECD Analysis:
- Column: Supelco SPB-5, 0.25 mm x 30 m or equivalent.[10]
- Detector: Electron Capture Detector (ECD).[10]
- Establish GC operating parameters to achieve the retention time for the Endothall-PFPH derivative as specified in the method.[10]
- Calibrate the system using the internal standard technique.

Methodological & Application





This method involves the extraction of **Endothall** from water using ion-exchange solid-phase extraction, followed by methylation to its dimethyl ester and subsequent analysis by GC-MS or GC-FID.[5][6][7][8]

- 1. Solid-Phase Extraction (SPE):
- Pass a 100 mL water sample through a conditioned liquid-solid extraction (LSE) cartridge containing a tertiary amine anion exchanger.[5][6]
- Elute the extracted **Endothall** from the cartridge with 8 mL of acidic methanol (e.g., 10% H₂SO₄ in methanol).[5][11]
- 2. Derivatization (Methylation):
- Add a small volume of methylene chloride as a co-solvent to the eluate.[5][6]
- Heat the mixture at 50°C for 30-60 minutes to form the dimethyl ester of **Endothall**.[7][11]
- 3. Liquid-Liquid Extraction:
- Add salted reagent water (e.g., 20 mL of 10% Na₂SO₄ in reagent water) to the derivatized solution.[7][11]
- Partition the Endothall dimethyl ester into methylene chloride by shaking in a separatory funnel.[7][11]
- Collect the organic layer and repeat the extraction with additional aliquots of methylene chloride.[11]
- Concentrate the combined extracts to a final volume of 1 mL.[11]
- 4. GC-MS/FID Analysis:
- Column: DB-5 fused silica capillary, 30 m x 0.25 mm, 0.25 μm film thickness or equivalent.
 [11]
- Detector: Mass Spectrometer (MS) or Flame Ionization Detector (FID).[5][6]



- GC Temperature Program: 40°C initial, ramp at 8°C/min to 300°C.[12]
- Identify and quantify the Endothall dimethyl ester by comparing its retention time and mass spectrum (for GC-MS) or retention time (for GC-FID) to a reference standard.[11]

Visualizations



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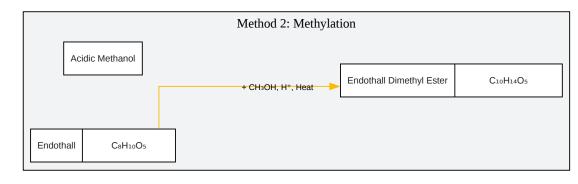
Caption: Workflow for **Endothall** analysis using EPA Method 548.

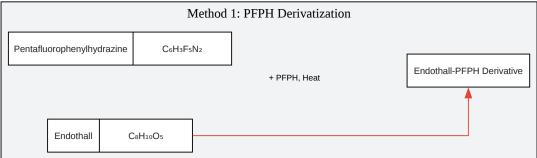


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Caption: Workflow for **Endothall** analysis using EPA Method 548.1.







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Caption: Derivatization reactions for **Endothall** analysis by GC.

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